![molecular formula C11H28Cl2Si3Sn B14477047 {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) CAS No. 71084-87-2](/img/structure/B14477047.png)
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) is a chemical compound known for its unique structure and properties It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms
Vorbereitungsmethoden
The synthesis of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of dichloromethylstannane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: Dichloromethylstannane and trimethylsilyl chloride.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature.
Procedure: The reactants are mixed and allowed to react, forming the desired product, which is then purified through standard techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler organotin compounds.
Substitution: The compound can undergo substitution reactions where the dichloromethyl group is replaced by other functional groups using appropriate reagents.
Wissenschaftliche Forschungsanwendungen
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) involves its interaction with molecular targets through its tin and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Bond Formation: The tin atom can form bonds with various organic and inorganic molecules, facilitating different chemical reactions.
Catalysis: The compound can act as a catalyst, accelerating chemical reactions without being consumed in the process.
Vergleich Mit ähnlichen Verbindungen
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but with different reactivity and applications.
Tributyltin hydride: Known for its use in organic synthesis but has different properties and uses.
Tetramethyltin: Another organotin compound with distinct characteristics and applications.
Eigenschaften
CAS-Nummer |
71084-87-2 |
|---|---|
Molekularformel |
C11H28Cl2Si3Sn |
Molekulargewicht |
434.2 g/mol |
IUPAC-Name |
dichloromethyl-[tris(trimethylsilyl)methyl]tin |
InChI |
InChI=1S/C10H27Si3.CHCl2.Sn/c1-11(2,3)10(12(4,5)6)13(7,8)9;2-1-3;/h1-9H3;1H; |
InChI-Schlüssel |
KMDWZVOKUMHWSA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Sn]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



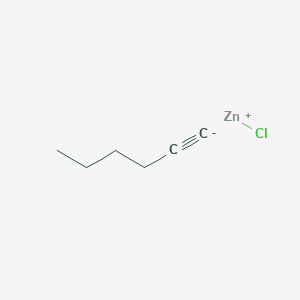
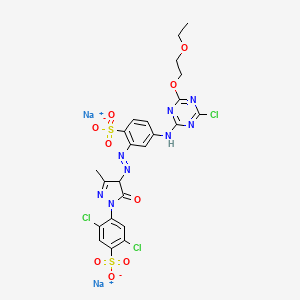
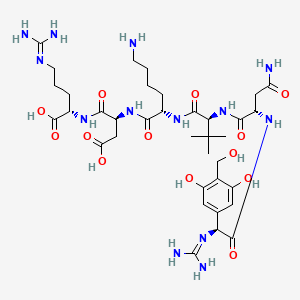
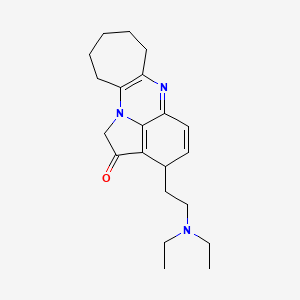
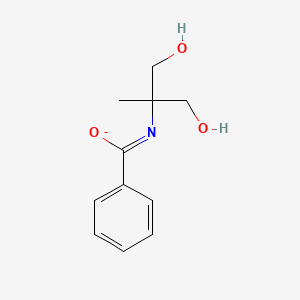
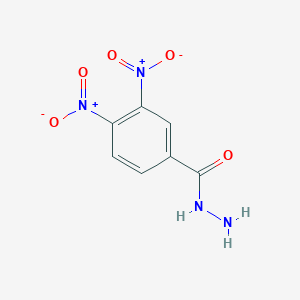

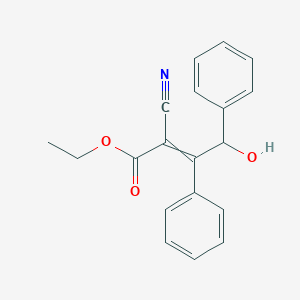
![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
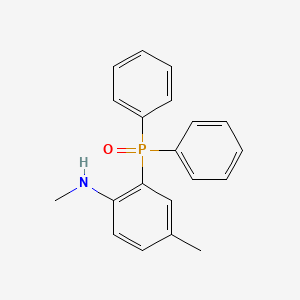
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
